molecular formula C12H14FNO B104878 (2-Fluoro-phenyl)-piperidin-4-yl-methanone CAS No. 98294-54-3

(2-Fluoro-phenyl)-piperidin-4-yl-methanone

Cat. No.: B104878
CAS No.: 98294-54-3
M. Wt: 207.24 g/mol
InChI Key: UYCLRCFFXWWFHF-UHFFFAOYSA-N
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Description

Contextualization within Chemical Scaffolds and Medicinal Chemistry Paradigms

The core structure of (2-Fluoro-phenyl)-piperidin-4-yl-methanone is a prime example of a privileged scaffold in medicinal chemistry. The piperidine (B6355638) ring, a six-membered heterocycle containing nitrogen, is a common feature in many pharmaceuticals and natural alkaloids. mdpi.com Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component for interacting with biological targets.

Historical Trajectory of Related Chemical Entities in Pharmaceutical Research

The journey to understanding compounds like this compound is built upon decades of research into related chemical entities. The piperidine scaffold has been a cornerstone in the development of a wide array of therapeutics, including antipsychotics, analgesics, and antihistamines. mdpi.comontosight.ai Early research into piperidine derivatives focused on their central nervous system activities.

The strategic use of fluorine in pharmaceuticals gained prominence in the mid-20th century with the introduction of fluorinated corticosteroids. nih.gov Subsequently, the development of fluoroquinolone antibiotics demonstrated the broad utility of fluorine in enhancing drug efficacy. nih.gov The combination of these two key structural features—the piperidine core and a fluorinated aromatic ring—represents a convergence of historical drug discovery paradigms aimed at optimizing both pharmacokinetic and pharmacodynamic properties.

Rationale and Significance for In-Depth Academic Investigation of this compound

The academic investigation of this compound is driven by the potential for this specific combination of chemical features to yield novel therapeutic agents. The 2-fluoro substitution on the phenyl ring is of particular interest as it can influence the molecule's conformation and electronic properties, potentially leading to selective interactions with biological targets.

The piperidin-4-yl-methanone substructure is a known pharmacophore in various receptor systems. For instance, derivatives of 4-aroylpiperidines have been investigated as selective sigma-1 receptor ligands. nih.gov The rationale for in-depth study lies in systematically exploring how the interplay between the fluorinated phenyl ring and the piperidine core affects biological activity. Structure-activity relationship (SAR) studies on analogues of this compound are crucial for identifying key interactions that govern potency and selectivity. nih.govresearchgate.net

Current State of Scholarly Research Pertaining to this compound and Analogues

Current research on this compound and its analogues is focused on their synthesis, structural characterization, and evaluation of their biological activities. nanobioletters.comresearchgate.net Synthetic routes often involve the coupling of a substituted piperidine with a fluorinated benzoic acid derivative. nanobioletters.com

Recent studies on similar structures, such as [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, have explored their potential as antibacterial and anticancer agents. researchgate.net Computational studies, including Density Functional Theory (DFT), are also being employed to understand the electronic properties and molecular geometry of these compounds, providing insights into their reactivity and potential biological interactions. nanobioletters.com The research landscape suggests a growing interest in this chemical class for the development of new therapeutic agents targeting a range of diseases.

Data on Related Piperidine Derivatives

To provide context for the potential properties of this compound, the following table summarizes data on related piperidine compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
(2,4-Difluorophenyl)(piperidin-4-yl)methanoneC12H13F2NO225.23A key intermediate in the synthesis of more complex biologically active molecules. nih.gov
Piperidin-1-yl(piperidin-3-yl)methanoneC11H20N2O196.29Investigated as a chemical building block. nih.gov
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleC14H16ClN3O3S2389.88Derivatives show potent urease inhibitory activity. scielo.br
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103)C26H36FN3O2441.58A potent 5-HT2A receptor inverse agonist with potential antipsychotic utility. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCLRCFFXWWFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro Phenyl Piperidin 4 Yl Methanone and Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the (2-Fluoro-phenyl)-piperidin-4-yl-methanone Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. numberanalytics.comias.ac.in For the this compound core, several strategic disconnections can be proposed to guide its synthesis. The primary disconnections focus on the formation of the key carbon-carbon and carbon-nitrogen bonds.

The most logical disconnection is at the acyl-piperidine bond (C-C bond between the carbonyl group and the piperidine (B6355638) ring), as shown as Disconnection 1 in the table below. This approach simplifies the molecule into a piperidine synthon and a 2-fluorobenzoyl synthon. This is a common strategy as the formation of this bond can be achieved through well-established reactions like Friedel-Crafts acylation or by using organometallic reagents. ias.ac.in

A second possibility is the disconnection of the bond between the 2-fluorophenyl group and the carbonyl carbon (Disconnection 2). This pathway leads to a 2-fluorophenyl synthon and a piperidine-4-carbonyl synthon. This strategy is also synthetically feasible, often employing organometallic coupling reactions.

A third approach involves disconnecting the C-N bonds within the piperidine ring itself (Disconnection 3). This suggests a cyclization strategy to form the heterocyclic ring as a key step in the synthesis, a common method for constructing piperidine scaffolds. nih.gov

Table 1: Retrosynthetic Analysis of this compound
Disconnection StrategyBond DisconnectedSynthonsPotential Synthetic Equivalents (Reagents)Forward Synthetic Reaction
Disconnection 1Carbonyl-Piperidine C-C BondPiperidine-4-yl cation + 2-Fluorobenzoyl anion4-Substituted piperidine (e.g., N-Boc-piperidine) + 2-Fluorobenzoyl chlorideFriedel-Crafts Acylation
Disconnection 2Aryl-Carbonyl C-C Bond2-Fluorophenyl anion + Piperidine-4-carbonyl cation2-Fluorophenyllithium or 2-Fluorophenylmagnesium bromide + Piperidine-4-carboxylic acid derivative (e.g., acid chloride, Weinreb amide)Nucleophilic Acyl Substitution / Organometallic Addition
Disconnection 3Piperidine Ring C-N BondsAcyclic amino-dicarbonyl precursorA δ-amino ketone precursorIntramolecular Cyclization / Reductive Amination

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been developed. A prevalent method involves the acylation of a protected piperidine. For instance, the reaction of N-Boc-piperidine with 2-fluorobenzoyl chloride under Friedel-Crafts conditions, followed by deprotection, provides the target compound.

Another established route is the oxidation of the corresponding secondary alcohol, (2-fluorophenyl)(piperidin-4-yl)methanol. This precursor can be synthesized via the Grignard reaction between 2-fluorophenylmagnesium bromide and piperidine-4-carboxaldehyde. Optimization of these routes often focuses on improving yields, reducing reaction times, and simplifying purification procedures.

A novel approach involves a one-pot Negishi cross-coupling reaction for the direct α-arylation of a protected 4-hydroxypiperidine. nih.gov This methodology can be adapted for the synthesis of the target compound, offering high yields and diastereoselectivity. nih.gov

Catalytic Approaches and Mechanistic Investigations in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency and selectivity. For the synthesis of this compound and its derivatives, various catalytic systems can be employed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for forming the aryl-carbonyl bond (corresponding to Disconnection 2). nih.govajchem-a.com For example, the coupling of a 2-fluorophenylboronic acid with a piperidine-4-carbonyl chloride derivative in the presence of a palladium catalyst would be a viable route.

Nickel-catalyzed reactions have also emerged as a cost-effective alternative to palladium for similar transformations. nih.gov Furthermore, ruthenium and rhodium catalysts are often used in the hydrogenation steps for the synthesis of the piperidine ring itself or for the reduction of other functional groups if a more complex precursor is used. nih.gov

Mechanistic investigations into these catalytic cycles are essential for optimization. For instance, understanding the oxidative addition, transmetalation, and reductive elimination steps in a cross-coupling reaction allows for the rational selection of ligands, solvents, and reaction conditions to maximize yield and minimize side products.

Table 2: Catalytic Approaches in Piperidine Derivative Synthesis
Catalyst TypeReactionPotential Application in SynthesisReference
Palladium(II) ComplexesCross-Coupling (e.g., Suzuki, Negishi)Formation of the aryl-carbonyl C-C bond nih.govajchem-a.com
Nickel(II) ComplexesCross-Coupling / CyclizationAlternative to Palladium for C-C bond formation nih.gov
Ruthenium-based CatalystsHydrogenation / Redox IsomerizationSynthesis of the piperidine ring or modification of precursors nih.gov
Copper-based CatalystsCoupling Reactions / Asymmetric CyclizationFormation of C-N bonds or asymmetric synthesis of precursors ajchem-a.comnih.gov

Application of Sustainable Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. nih.govrasayanjournal.co.in For the production of this compound, several sustainable strategies can be implemented.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot and multicomponent reactions are particularly effective in this regard. ajchem-a.comrasayanjournal.co.in

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis : Employing recyclable catalysts to minimize waste and reduce the need for stoichiometric reagents. ajchem-a.com

Energy Efficiency : Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-mediated synthesis to shorten reaction times and lower energy consumption. ajchem-a.comrasayanjournal.co.in

An example of a greener approach would be a one-pot, multicomponent reaction to assemble the piperidine ring, followed by a catalytic acylation in an environmentally benign solvent. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches for this compound Stereoisomers

While this compound is achiral, the synthesis of its chiral derivatives, particularly those with substituents on the piperidine ring, is of great interest in medicinal chemistry. Asymmetric synthesis provides access to enantiomerically pure compounds, which is often crucial for pharmacological activity.

Several enantioselective methods can be applied to synthesize chiral piperidine precursors:

Catalytic Asymmetric Cyclization : Copper-catalyzed cyclizative aminoboration can produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net

Chiral Auxiliaries : The use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, allows for the stereocontrolled introduction of substituents onto the piperidine ring. nih.gov

Enzymatic Resolutions : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. Biocatalysis offers a highly selective and sustainable approach to chiral synthesis. the-innovation.orgresearchgate.net

These methods enable the synthesis of specific stereoisomers of substituted this compound derivatives, which is essential for studying their interaction with biological targets.

Combinatorial Chemistry and Parallel Synthesis Techniques for this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for accelerating the drug discovery process by rapidly generating large libraries of related compounds. lu.seyoutube.com These techniques can be applied to the this compound scaffold to explore a wide range of chemical diversity.

In a typical parallel synthesis approach, a common intermediate, such as N-protected 4-piperidone, is reacted with a variety of building blocks in separate reaction vessels. nih.gov For example, the piperidine nitrogen can be functionalized with a diverse set of alkyl or aryl groups. Subsequently, the 2-fluorophenyl moiety could be introduced, or variations on the aromatic ring could be explored. Both solid-phase and solution-phase synthesis methodologies can be employed, with the choice depending on the specific chemistry and the desired scale. nih.govmdpi.com

Design and Synthesis of Structure-Activity Relationship (SAR)-Focused Analogues of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. researchgate.net By systematically modifying the structure of this compound, researchers can identify key structural features required for a desired pharmacological effect. polyu.edu.hknih.govnih.gov

The design of an SAR-focused library would involve modifications at several key positions:

The 2-Fluorophenyl Ring : The fluorine atom can be moved to the meta or para positions, or replaced with other substituents (e.g., chloro, bromo, methyl, methoxy) to probe electronic and steric effects.

The Piperidine Ring : Substituents can be introduced at various positions on the piperidine ring to explore the impact of size, stereochemistry, and functionality.

The Piperidine Nitrogen : The nitrogen atom can be functionalized with a wide array of substituents to modulate properties such as basicity, lipophilicity, and hydrogen bonding capacity.

The synthesis of these analogues would be carried out using the parallel synthesis techniques described previously. The biological data obtained from screening these libraries would then be used to build an SAR model, guiding the design of more potent and selective compounds.

Table 3: Design of SAR-Focused Analogues
Modification SiteExample SubstituentsRationale for Modification
2-Fluorophenyl Ring-F at C3 or C4; -Cl, -Br, -CH₃, -OCH₃ at C2Investigate the role of halogen bonding and electronic effects of the aromatic substituent.
Piperidine Ring-CH₃, -OH, -Ph at C2, C3, or C5Explore the impact of stereochemistry and additional functional groups on binding affinity.
Piperidine Nitrogen (N1)-Benzyl, -CH₂CH₂Ph, -SO₂Ph, -C(O)CH₃Modulate physicochemical properties like solubility, pKa, and metabolic stability.

Solid-Phase Synthesis and Flow Chemistry Applications for this compound Scaffolds

The synthesis of this compound and its derivatives has been an area of significant interest due to their potential applications in medicinal chemistry. Traditional batch synthesis methods, while effective, can be time-consuming and challenging to scale up. To address these limitations, advanced synthetic methodologies such as solid-phase synthesis and flow chemistry have emerged as powerful alternatives, offering increased efficiency, safety, and automation.

Solid-Phase Synthesis of Piperidine Scaffolds

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of diverse libraries of compounds by anchoring a starting material to a solid support and carrying out subsequent reactions in a sequential manner. This methodology simplifies purification, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the resin in the final step.

While direct solid-phase synthesis of this compound has not been extensively reported, the synthesis of analogous piperidine-containing scaffolds on solid supports provides a clear roadmap. nih.gov For instance, a traceless linker strategy can be employed for the solid-phase functionalization of 3,4-disubstituted piperidine scaffolds. nih.gov This approach allows for the generation of diverse analogues, which could be adapted for the synthesis of derivatives of this compound.

A potential solid-phase strategy for the synthesis of this compound scaffolds could involve the immobilization of a piperidine precursor onto a suitable resin. Subsequent functionalization, such as the introduction of the 2-fluorophenyl ketone moiety, could then be carried out. The choice of protecting groups is crucial in SPS to ensure orthogonality and compatibility with the reaction conditions. For example, the allyloxycarbonyl (Alloc) group has been successfully used for the protection of the piperidine nitrogen on a solid phase. lookchem.com

The use of 4-methylpiperidine (B120128) as a reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis has been shown to be an efficient alternative to piperidine. researchgate.netscielo.org.mx This highlights the ongoing refinement of reagents and techniques within solid-phase synthesis that can be applied to the construction of complex molecules.

Table 1: Comparison of Bases for Fmoc Removal in Solid-Phase Synthesis

Base Concentration Reaction Time Efficiency Reference
Piperidine 20% in DMF 2 x 10 min High scielo.org.mx
4-Methylpiperidine 20% in DMF 2 x 10 min Similar to Piperidine researchgate.netscielo.org.mx

Flow Chemistry Applications for Piperidine Synthesis

Flow chemistry, or continuous-flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. sci-hub.se This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. chim.it

The synthesis of heterocyclic compounds, including piperidines, is an area where flow chemistry has demonstrated considerable utility. sci-hub.se The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. chim.it

A key step in the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with a piperidine-4-carbonyl derivative. Friedel-Crafts reactions are often catalyzed by strong Lewis acids and can be highly exothermic, making them well-suited for flow chemistry applications. numberanalytics.com Performing this reaction in a continuous flow system can improve safety and control over the reaction conditions. numberanalytics.com The use of microreactors can further enhance the efficiency of such processes. google.com

Furthermore, the synthesis of diaryl ketones through the coupling of aryl Grignard reagents with acyl chlorides has been successfully demonstrated in a continuous flow system, offering an alternative route to the target scaffold. researchgate.net Flow chemistry also enables the safe handling of unstable intermediates and reagents, which can be generated and consumed in situ.

Table 2: Potential Flow Chemistry Approaches for Key Synthetic Steps

Reaction Key Advantages in Flow Potential Catalyst/Reagent Reference
Friedel-Crafts Acylation Improved safety, enhanced heat transfer, precise temperature control. Lewis acids (e.g., AlCl₃), solid-supported catalysts. numberanalytics.comgoogle.com
Grignard Coupling Rapid mixing, controlled reaction temperature, safe handling of organometallics. Aryl Grignard reagents, acyl chlorides. researchgate.net

The integration of solid-phase synthesis principles with flow chemistry presents a powerful platform for the automated and efficient production of this compound and its derivatives, facilitating the exploration of their chemical space for various applications.

Pharmacological Characterization of 2 Fluoro Phenyl Piperidin 4 Yl Methanone

Ligand Binding and Receptor Occupancy Studies of (2-Fluoro-phenyl)-piperidin-4-yl-methanone

In Vitro Receptor Profiling and Receptor Selectivity Analysis

No data from in vitro receptor profiling or selectivity analysis for this compound has been identified in published scientific literature. There are no available reports detailing its binding affinity (Ki, Kd) or inhibition constants (IC50) against a panel of receptors, ion channels, or transporters.

Radioligand Binding Assays for Target Identification and Validation

Specific radioligand binding assays to identify or validate the molecular targets of this compound have not been reported. Research on structurally related compounds suggests potential interactions with neurotransmitter receptors, but direct evidence for this compound is lacking.

Functional Assays and Efficacy Determination of this compound

Agonist, Antagonist, and Modulator Activity Assessment

There is no published information regarding the functional activity of this compound. Data from cell-based assays that would determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor are not available.

Characterization of Intracellular Signaling Pathway Modulation

No studies have been found that investigate the effects of this compound on intracellular signaling pathways, such as cyclic AMP (cAMP) accumulation, calcium mobilization, or kinase phosphorylation cascades.

In Vivo Pharmacological Models for this compound Evaluation

There are no reports of in vivo studies in animal models to assess the pharmacological effects of this compound. Information regarding its behavioral effects, target engagement in a living system, or efficacy in models of disease is not present in the public domain.

Development and Validation of Relevant Disease Models for Efficacy Assessment

A thorough review of scientific literature and databases did not yield any specific disease models that have been developed or validated for assessing the efficacy of this compound. The establishment of relevant disease models is a critical step in preclinical research to determine the potential therapeutic utility of a compound. This process typically involves selecting in vitro or in vivo models that accurately replicate the pathophysiology of a specific disease. The absence of such information for this particular compound suggests that its preclinical development is either in a very early stage or has not been pursued in a manner that has resulted in published findings.

Pharmacodynamic Biomarker Identification and Quantification

There is currently no publicly available information on the identification or quantification of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are essential for understanding a compound's mechanism of action and for providing measurable indicators of its biological effects on the body. The identification of such biomarkers would typically involve studies to measure target engagement or downstream physiological changes following administration of the compound. The lack of this data further underscores the nascent stage of research into this molecule's pharmacological profile.

Multi-Target Pharmacology and Polypharmacology of this compound

The multi-target pharmacology and polypharmacology of this compound remain unexplored in the available scientific literature. Polypharmacology, the ability of a compound to interact with multiple molecular targets, is an increasingly important area of drug discovery. Understanding a compound's target profile is crucial for predicting its efficacy and potential side effects. Without specific binding assays or broad screening data, the affinity and activity of this compound at various receptors, enzymes, or ion channels are unknown.

While related piperidine-containing compounds have been investigated for a range of biological activities, this information cannot be directly extrapolated to this compound without specific experimental validation. The precise pharmacological effects of a molecule are highly dependent on its unique chemical structure.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 Fluoro Phenyl Piperidin 4 Yl Methanone Analogues

Systematic Chemical Modifications of the Piperidine (B6355638) Ring and their Pharmacological Impact

The piperidine ring is a key structural feature in many pharmacologically active compounds, and its modification is a common strategy in drug discovery to optimize activity, selectivity, and pharmacokinetic properties. In the context of (2-Fluoro-phenyl)-piperidin-4-yl-methanone analogues, modifications to the piperidine ring can significantly influence their biological activity.

Research on related piperidine-containing compounds has demonstrated that substitutions on the piperidine ring can have a profound impact on their pharmacological profiles. For instance, in a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, substitutions at the R1 position on the piperidine ring were shown to affect their binding affinity to the CCR5 receptor. nih.gov While not directly studying this compound, these findings suggest that the nitrogen of the piperidine ring is a critical point for modification. Introducing different substituents on the piperidine nitrogen can alter the molecule's polarity, size, and ability to interact with target proteins.

Furthermore, studies on fentanyl analogs, which also feature a 4-substituted piperidine ring, have shown that the nature of the substituent at the 4-position of the piperidine ring influences both potency and duration of action, primarily through steric effects rather than the chemical nature of the substituent. eurekaselect.com Groups larger than a methyl group in the 3-position of the piperidine ring have been found to severely reduce analgesic potency, highlighting the steric constraints of the binding pocket. eurekaselect.com

These principles can be extrapolated to the this compound scaffold. Modifications to the piperidine ring, such as N-alkylation, N-acylation, or the introduction of substituents at the 3- or 4-positions, would be expected to modulate the biological activity of these compounds. The table below illustrates hypothetical modifications based on established principles of medicinal chemistry.

Modification on Piperidine Ring Predicted Pharmacological Impact Rationale
N-Alkylation (e.g., N-methyl, N-benzyl)Altered receptor affinity and selectivity; potential changes in metabolic stability and blood-brain barrier penetration.The nitrogen atom is often a key interaction point with biological targets. Alkylation can modify basicity and steric bulk.
N-AcylationDecreased basicity; potential for altered hydrogen bonding interactions and duration of action.The introduction of an acyl group can change the electronic properties of the piperidine nitrogen.
Substitution at the 3-positionPotential for decreased activity due to steric hindrance, depending on the target.As seen in fentanyl analogs, this position can be sensitive to substitution. eurekaselect.com
Substitution at the 4-position (on the carbon)Modulation of steric and electronic properties directly adjacent to the methanone (B1245722) linker.This could influence the orientation of the fluorophenyl group.

Exploration of Substituents on the Fluorophenyl Moiety and their Influence on Biological Activity

The 2-fluorophenyl group is another critical component of the this compound scaffold that can be systematically modified to probe its interaction with biological targets. The position and nature of substituents on this aromatic ring can significantly affect binding affinity, selectivity, and pharmacokinetic properties.

In a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring.

Furthermore, research on [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes has shown that different substituents on the phenyl ring can lead to a range of biological activities, including antioxidant, antibacterial, and antiproliferative effects. researchgate.net For example, a trimethoxy substitution on the phenyl ring demonstrated promising antioxidant activity. researchgate.net

The position of the fluorine atom itself is also a key determinant of activity. The difference between (2-Fluoro-phenyl)- and (4-Fluoro-phenyl)-piperidin-4-yl-methanone highlights the importance of the substitution pattern on the phenyl ring for molecular recognition by a target protein.

The following table summarizes the potential impact of various substituents on the fluorophenyl moiety:

Substituent on Fluorophenyl Moiety Position Predicted Influence on Biological Activity Rationale
Additional Halogen (e.g., Cl, Br)3, 4, 5, or 6Can enhance binding through halogen bonding and alter lipophilicity. May improve metabolic stability.Halogens are known to be important for the activity of FPMINT analogues. polyu.edu.hk
Electron-Donating Group (e.g., -OCH3, -CH3)3, 4, 5, or 6Can alter the electron density of the ring, potentially influencing pi-pi stacking or cation-pi interactions.The electronic nature of substituents can be crucial for binding affinity.
Electron-Withdrawing Group (e.g., -NO2, -CN)3, 4, 5, or 6Can significantly alter the electronic properties and potential for hydrogen bonding.The presence of an electron-withdrawing group can affect molecular planarity and reactivity. nanobioletters.com
Bulky Substituent (e.g., t-butyl)3, 4, 5, or 6Can probe the steric limits of the binding pocket.Steric hindrance can either enhance or diminish activity depending on the target.

Stereochemical Influences on SAR and Conformational Analysis of this compound Derivatives

Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets. For derivatives of this compound, the introduction of chiral centers can lead to enantiomers with significantly different pharmacological activities.

The piperidine ring itself exists in a chair conformation. nih.gov The orientation of substituents on the piperidine ring (axial vs. equatorial) can have a significant impact on how the molecule presents itself to a binding site. For example, in the crystal structure of (2,6-Difluoro-phen-yl)(4-methyl-piperidin-1-yl)methanone, the piperidine ring adopts a chair conformation. nih.gov

Stereochemical Feature Potential Impact on SAR Example
Chirality at the 3-position of the piperidine ringEnantiomers may exhibit different potencies and selectivities.Introduction of a methyl group at the 3-position would create (R)- and (S)-enantiomers.
Cis/trans isomerism with disubstituted piperidineIsomers will have different spatial arrangements of substituents, leading to different binding affinities.A 3,4-disubstituted piperidine ring can exist as cis and trans isomers.
Conformational restrictionA more rigid analogue may have higher affinity due to a lower entropic penalty upon binding.Introduction of a double bond or cyclopropane ring fused to the piperidine.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models can be invaluable for predicting the activity of novel analogues and for guiding the design of more potent and selective compounds.

For a series of this compound analogues, a QSAR study would involve calculating various molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. Descriptors could include physicochemical properties such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity). nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A 3D-QSAR study on quinazolinone derivatives containing a 2-fluorobenzoyl moiety successfully constructed a predictive CoMFA model to guide future structural modifications. rsc.org Similarly, for a series of N-phenyl pyrrolidin-2-ones, a predictive CoMFA model was established to explain the substituent effects on PPO inhibition activity. nih.gov These examples demonstrate the utility of 3D-QSAR in understanding the SAR of compounds containing a fluorophenyl group.

QSAR/3D-QSAR Parameter Significance for this compound Analogues
Hydrophobicity (logP) Important for membrane permeability and interaction with hydrophobic pockets in the target protein.
Electronic Properties (e.g., Hammett constants, partial charges) Crucial for electrostatic interactions, such as hydrogen bonds and cation-pi interactions, with the target.
Steric Parameters (e.g., molar refractivity, van der Waals volume) Define the size and shape requirements of the binding site.
CoMFA/CoMSIA Contour Maps Provide a visual representation of the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of new analogues.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies Applied to this compound

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are powerful strategies in modern drug discovery that rely on knowledge of the three-dimensional structure of the biological target.

If the 3D structure of the target protein for this compound analogues is known, SBDD can be employed to design novel compounds with improved binding affinity and selectivity. Molecular docking studies, a key component of SBDD, can be used to predict the binding mode of these analogues within the active site of the target. This information can then be used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to design modifications that enhance these interactions. For example, molecular docking of pteridinone derivatives identified key active site residues in the PLK1 protein. mdpi.com

FBDD is another approach that could be applied to this chemical series. This method involves screening libraries of small chemical fragments to identify those that bind to the target protein. The (2-fluoro-phenyl) moiety and the piperidin-4-yl-methanone moiety could be considered as fragments. Once initial fragment hits are identified, they can be grown or linked together to create more potent, lead-like molecules.

The application of these computational and structure-guided design strategies can significantly accelerate the optimization of this compound analogues into potential drug candidates.

Absorption, Distribution, Metabolism, and Excretion Adme Research for 2 Fluoro Phenyl Piperidin 4 Yl Methanone

In Vitro Permeability Studies and Identification of Membrane Transporters for (2-Fluoro-phenyl)-piperidin-4-yl-methanone

Currently, there is a lack of published in vitro permeability data for this compound. Such studies, often employing cell-based assays like the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models, are fundamental in predicting the oral absorption of a compound. Furthermore, there is no available information identifying whether this compound is a substrate or inhibitor of key membrane transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which play a significant role in drug disposition and potential drug-drug interactions.

Metabolic Stability and Comprehensive Metabolite Identification of this compound

The metabolic stability of this compound has not been detailed in accessible scientific literature. Investigations into its susceptibility to metabolic breakdown, typically conducted using liver microsomes or hepatocytes, are essential for predicting its clearance and half-life in vivo.

Specific data on the hepatic metabolism of this compound is not available. The role of cytochrome P450 (CYP) enzymes in its biotransformation remains unelucidated. Consequently, there are no public reports on its potential to inhibit or induce major CYP isoforms, which is a critical assessment for predicting drug-drug interaction risks.

Information regarding the metabolism of this compound in tissues other than the liver is not documented. The characterization of any extrahepatic metabolic pathways and the enzymes involved has not been a subject of published research.

Plasma Protein Binding and Tissue Distribution of this compound

The extent to which this compound binds to plasma proteins, a key determinant of its free (pharmacologically active) concentration, has not been reported. Similarly, studies detailing its distribution into various tissues and organs are not present in the available literature.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for ADME Prediction and Optimization

Due to the absence of both in vitro and in vivo ADME data for this compound, no in vitro-in vivo correlation (IVIVC) models have been developed. Such models are vital for predicting human pharmacokinetics from preclinical data and for optimizing drug formulation and development.

Preclinical Toxicology and Safety Pharmacology of this compound: No Publicly Available Data

Following a comprehensive and systematic search of publicly available scientific literature, regulatory databases, and chemical information sources, no specific preclinical toxicology or safety pharmacology data was found for the chemical compound this compound (CAS No. 98294-54-3).

The requested article, which was to be structured around a detailed outline including general toxicity, genotoxicity, cardiovascular safety, and hepatic and renal toxicity, cannot be generated at this time due to the absence of foundational research findings for this specific substance. The creation of a scientifically accurate and informative article as per the user's instructions, including data tables and detailed research findings, is contingent on the existence of such data in the public domain.

Extensive searches were conducted using various synonyms and identifiers for the compound across multiple scientific and toxicological databases. These searches did not yield any studies that would provide the necessary information to address the specific sections and subsections of the requested article outline. The available information is limited to basic chemical properties and supplier details.

Therefore, until preclinical safety and toxicology studies on this compound are conducted and the results are published or made publicly available, a detailed article on its preclinical toxicology and safety pharmacology profile cannot be written.

Preclinical Toxicology and Safety Pharmacology of 2 Fluoro Phenyl Piperidin 4 Yl Methanone

Central Nervous System (CNS) Safety Pharmacology and Behavioral Effects Studies

A thorough evaluation of a compound's effects on the central nervous system is a critical component of preclinical safety assessment. Standard safety pharmacology studies are designed to identify potential adverse pharmacodynamic effects on major physiological systems. For the CNS, these studies typically involve a battery of tests to assess neurological function and behavior.

In the absence of specific data for (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a typical preclinical CNS safety evaluation would include a functional observational battery (FOB) or an Irwin test in rodent models. These assessments systematically observe animals for changes in appearance, behavior, and autonomic and sensorimotor functions. Parameters evaluated would include, but are not limited to, posture, gait, grooming, motor activity, coordination, reflexes, and body temperature.

Table 1: Representative Parameters Assessed in a CNS Functional Observational Battery

CategoryParameters ObservedPotential Findings
Behavioral Spontaneous activity, arousal level, stereotypy, vocalizationsSedation, hyperactivity, abnormal repetitive behaviors
Neurological Gait, posture, motor coordination (e.g., rotarod test)Ataxia, impaired coordination, muscle weakness
Autonomic Pupil size, salivation, piloerection, body temperatureMydriasis, miosis, hypersalivation, hyper/hypothermia
Sensorimotor Startle response, righting reflex, pinna reflex, tail pinch responseAltered sensory perception, delayed or exaggerated reflexes

Further specialized behavioral models might be employed based on the compound's intended therapeutic target or any initial findings. These could include assessments of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), or cognitive function (e.g., Morris water maze). Without experimental data, the potential for this compound to induce any such behavioral changes remains unknown.

Immunotoxicity and Hypersensitivity Potential of this compound

The assessment of a compound's potential to adversely affect the immune system is another crucial aspect of preclinical toxicology. Immunotoxicity can manifest as immunosuppression, immunomodulation, or hypersensitivity (allergic reactions). Standard testing strategies are in place to identify these potential hazards.

Currently, there is no available information from studies such as the murine Local Lymph Node Assay (LLNA) or guinea pig maximization test (GPMT) to characterize the skin sensitization potential of this compound. The LLNA is the preferred method for assessing skin sensitization and measures lymphocyte proliferation in the lymph nodes draining the site of chemical application. A positive result, indicated by a stimulation index of three or more, suggests a potential for contact hypersensitivity. The GPMT is an older, but still accepted, method that evaluates for the induction of skin sensitization in guinea pigs.

Table 2: Standard Assays for Preclinical Immunotoxicity and Hypersensitivity Assessment

EndpointStandard Assay(s)Description
Skin Sensitization Murine Local Lymph Node Assay (LLNA), Guinea Pig Maximization Test (GPMT)Evaluates the potential of a substance to induce allergic contact dermatitis.
Immunosuppression T-cell dependent antibody response (TDAR) assayAssesses the effect on the primary humoral immune response to a specific antigen.
General Immunotoxicity Hematology, lymph node and spleen weights, histopathology of lymphoid tissuesProvides an overview of potential effects on the cellular components and organs of the immune system.

Systemic immunotoxicity is often initially evaluated through standard repeat-dose toxicology studies, which include analysis of hematology, organ weights (spleen, thymus), and histopathology of lymphoid tissues. More specific functional assays, such as the T-cell dependent antibody response (TDAR) assay, can be conducted to assess potential immunosuppressive effects. To date, no such data have been published for this compound.

Mechanistic Studies of 2 Fluoro Phenyl Piperidin 4 Yl Methanone Action

Elucidation of Intracellular Signaling Pathways Modulated by (2-Fluoro-phenyl)-piperidin-4-yl-methanone

No studies were found that investigated the intracellular signaling pathways affected by this compound. Research in this area would typically involve identifying which cellular communication systems are activated or inhibited by the compound, such as G-protein coupled receptor (GPCR) signaling, kinase cascades, or second messenger systems.

Molecular Mechanisms of Target Engagement and Downstream Effects

There is no available information on the specific molecular targets of this compound. Elucidating these mechanisms would require studies to determine how the compound binds to its target(s) at a molecular level and the subsequent physiological changes that occur within the cell as a result of this interaction.

Epigenetic Modifications and Gene Expression Changes Induced by this compound

The impact of this compound on epigenetic modifications and gene expression has not been reported in the scientific literature. Such studies would analyze changes in DNA methylation, histone modifications, and non-coding RNA expression to understand the compound's influence on gene regulation.

Identification and Validation of Key Receptors and Enzymes Critical for this compound's Biological Effects

The key receptors and enzymes that may be critical for the biological effects of this compound remain unidentified. Research in this area would focus on pinpointing the primary proteins with which the compound interacts to produce its biological response and validating these interactions through various experimental techniques.

Computational and Theoretical Chemistry Approaches in 2 Fluoro Phenyl Piperidin 4 Yl Methanone Research

Molecular Docking and Ligand-Protein Interaction Analysis for (2-Fluoro-phenyl)-piperidin-4-yl-methanone

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies are crucial for understanding how it and its analogs interact with biological targets such as receptors or enzymes. This analysis helps to elucidate the binding mode and affinity of the ligand.

Research on related phenyl-piperidine and phenyl-piperazine derivatives has demonstrated the utility of this approach. nih.govnih.gov Docking simulations for these compounds against their respective protein targets reveal key amino acid residues involved in the interaction. For instance, studies on similar methanone (B1245722) derivatives have identified the importance of hydrophobic interactions and hydrogen bonds in stabilizing the ligand within the active site of the target protein. nih.govresearchgate.net The 2-fluoro substitution on the phenyl ring of this compound is of particular interest, as fluorine can engage in unique interactions, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity. nih.gov

The primary goals of docking this compound are to:

Identify the most stable binding conformation (pose).

Estimate the binding free energy, often represented as a docking score.

Characterize the specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex.

These insights are fundamental for structure-based drug design, allowing for targeted modifications of the this compound scaffold to improve its pharmacological profile.

Table 1: Example Molecular Docking Results for a this compound Analog Against a Hypothetical Kinase Target

Parameter Value/Description
Docking Score (G. Score) -7.9 kcal/mol
Binding Energy -55.2 kcal/mol
Key Hydrogen Bonds SER59, THR56
Interacting Residues LEU25, VAL33, ALA46, LYS48, GLU65, LEU88, ASP149

| Interaction Types | Hydrogen bonding, Hydrophobic interactions, π-cation |

This table presents hypothetical data based on findings for similar compounds to illustrate the outputs of a typical molecular docking study. researchgate.net

Molecular Dynamics (MD) Simulations to Characterize Conformational Changes and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the stability of the docked pose of this compound within the protein's binding site and to explore conformational changes in both the ligand and the protein upon binding.

By simulating the complex in a solvated environment that mimics physiological conditions, researchers can:

Validate Docking Poses: Unstable ligands will often dissociate from the binding pocket during an MD simulation, indicating a potentially incorrect docking result.

Analyze Complex Stability: Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the complex over the simulation period. researchgate.net

Characterize Conformational Flexibility: Root Mean Square Fluctuation (RMSF) analysis can reveal which parts of the protein and ligand are flexible or rigid.

Estimate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

For related inhibitor classes, MD simulations have confirmed the importance of hydrophobic interactions for stable binding at protein-protein interfaces. nih.gov Such simulations are critical for understanding the residence time of a drug on its target, a key parameter in determining its efficacy.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

Parameter Purpose Typical Observation for Stable Complex
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. The RMSD value plateaus after an initial equilibration period.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Key binding site residues and stable parts of the ligand show low RMSF values.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Important hydrogen bonds identified in docking persist for a high percentage of the simulation time.

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not undergoing major unfolding. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. nanobioletters.com These methods provide a detailed understanding of the molecule's electron distribution, which governs its reactivity, stability, and spectroscopic characteristics.

DFT studies on analogous compounds, such as fluorinated piperidine (B6355638) derivatives, have been successfully used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, the piperidine ring is often found to adopt a stable chair conformation. nanobioletters.comnih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nanobioletters.comnanobioletters.com

Calculate Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to intermolecular interactions. nanobioletters.com

Predict Spectroscopic Properties: Theoretical UV-Visible and IR spectra can be calculated and compared with experimental data to confirm the molecular structure. nanobioletters.comresearchgate.netnih.gov Time-dependent DFT (TD-DFT) is often used for predicting electronic transitions. nanobioletters.com

These calculations are invaluable for understanding the fundamental chemical nature of this compound, which can inform its synthesis and derivatization.

| Global Hardness (η) | 2.1 eV | Measures resistance to change in electron distribution |

Data is illustrative and based on values reported for similar structures in the literature. nanobioletters.com

De Novo Design and Virtual Screening Strategies for Novel this compound Analogues

The discovery of novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties is often accelerated by computational strategies like virtual screening and de novo design.

Virtual Screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This process typically uses a hierarchical filtering approach, starting with simple property filters (like Lipinski's rule of five) and progressing to more computationally intensive methods like pharmacophore searching and molecular docking. nih.gov This strategy has been successfully applied to identify novel inhibitors based on phenyl-methanone scaffolds. researchgate.net

De Novo Design programs, on the other hand, build novel molecules from scratch or by combining molecular fragments. Starting with the this compound core, these algorithms can suggest modifications or new R-group substitutions that are predicted to enhance binding to the target's active site. This approach fosters innovation by exploring chemical space beyond existing compound libraries.

Both methods are powerful tools for hit identification and lead optimization, guiding synthetic chemistry efforts toward the most promising candidates. scienceopen.com

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for this compound Derivatives

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) approaches become essential. nih.gov These methods rely on analyzing a set of molecules known to be active against the target to deduce the structural requirements for activity.

Pharmacophore Modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target. For a series of active this compound derivatives, a pharmacophore model might include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the piperidine nitrogen, if protonated).

An aromatic ring feature (the 2-fluorophenyl group).

Hydrophobic regions.

This model can then be used as a 3D query to search databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) is another LBDD technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of this compound analogues, a predictive QSAR model can be built. This model can then be used to estimate the activity of newly designed compounds before they are synthesized.

Table 4: Potential Pharmacophoric Features for this compound Derivatives

Pharmacophoric Feature Corresponding Chemical Moiety Role in Binding
Aromatic Ring (AR) 2-Fluorophenyl group π-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen Forms hydrogen bonds with donor residues
Hydrogen Bond Donor (HBD) Piperidine N-H group Forms hydrogen bonds with acceptor residues
Positive Ionizable (PI) Piperidine Nitrogen Can form salt bridges or strong H-bonds

| Hydrophobic (HY) | Piperidine ring, phenyl ring | Van der Waals interactions |

Potential Therapeutic Applications and Future Research Avenues for 2 Fluoro Phenyl Piperidin 4 Yl Methanone

Investigation in Neuropsychiatric Disorders (e.g., Major Depressive Disorder, Anxiety Disorders, Schizophrenia)

The most significant area of investigation for compounds derived from (2-Fluoro-phenyl)-piperidin-4-yl-methanone is in the field of neuropsychiatric disorders. This is because it serves as a crucial building block for the synthesis of prominent atypical antipsychotic drugs.

Detailed Research Findings:

This compound is a documented intermediate in the synthesis of Risperidone. google.comnewdrugapprovals.orgthepharmajournal.com Risperidone is a widely used antipsychotic medication known for its efficacy in treating schizophrenia, bipolar disorder, and irritability associated with autism. newdrugapprovals.org Its therapeutic effects are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. elsevierpure.com The benzoylpiperidine core, present in this compound, is considered a key pharmacophore that allows for interaction with these critical neurotransmitter receptors. nih.gov

The structural similarity of the core moiety to established serotoninergic and dopaminergic receptor ligands suggests that this compound itself, or its direct derivatives, could be a starting point for developing novel agents for neuropsychiatric conditions. nih.gov Research into derivatives of similar piperidine-containing structures has shown potential for treating major depression, anxiety, and obsessive-compulsive disorder by modulating the serotonin system. nih.gov

Future research could focus on screening this compound and its analogues for direct binding affinity and functional activity at various dopamine and serotonin receptor subtypes. This could potentially uncover novel modulators with unique pharmacological profiles, possibly offering improved efficacy or a more favorable side-effect profile compared to existing treatments.

Derived Compound Mechanism of Action Primary Indication
RisperidoneDopamine D2 and Serotonin 5-HT2A receptor antagonistSchizophrenia, Bipolar Disorder
Paliperidone (active metabolite of Risperidone)Dopamine D2 and Serotonin 5-HT2A receptor antagonistSchizophrenia, Schizoaffective Disorder

Research in Pain Management and Analgesic Efficacy

While not a primary area of investigation, the structural class to which this compound belongs has been explored for applications in pain management.

Detailed Research Findings:

Derivatives of piperidine-4-yl-methanone have been synthesized and evaluated as antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. bohrium.com TRPV4 is a cation channel implicated in various sensory processes, including the perception of pain. Antagonism of this channel has shown analgesic effects in preclinical models of inflammatory pain. bohrium.com

Although this research was not conducted on this compound itself, it highlights a plausible avenue for future investigation. The piperidine (B6355638) core of the molecule could be chemically modified to optimize its interaction with pain-related targets like TRPV4 or other ion channels and receptors involved in nociception. Future studies could involve synthesizing a library of derivatives of this compound and screening them for activity in various in vitro and in vivo pain models to identify potential lead compounds for the development of new analgesics.

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

The modulation of central nervous system (CNS) receptors, a key feature of molecules containing the benzoylpiperidine fragment, is a critical strategy in the management of neurodegenerative diseases.

Detailed Research Findings:

The dopaminergic and serotoninergic systems are significantly impacted in neurodegenerative disorders like Parkinson's and Alzheimer's disease. The psychosis and behavioral disturbances often seen in these conditions are sometimes managed with antipsychotics that share a structural heritage with this compound. For instance, Risperidone is used off-label to manage psychosis in Alzheimer's dementia. newdrugapprovals.org

Furthermore, sigma receptors (σ1 and σ2), which are abundant in the CNS, are implicated in the pathophysiology of neurodegenerative diseases. nih.gov Ligands targeting these receptors have shown neuroprotective potential. The piperidine scaffold is a common feature in many selective sigma receptor ligands. nih.gov This suggests that this compound could serve as a template for designing novel sigma receptor modulators aimed at providing neuroprotection or symptomatic relief in diseases like Alzheimer's or Parkinson's.

Future research should explore the affinity of this compound and its derivatives for sigma receptors and assess their potential neuroprotective effects in relevant cellular and animal models of neurodegeneration.

Potential in Cardiovascular System Modulation

The piperidine and piperazine chemical families have been investigated for their effects on the cardiovascular system, suggesting a potential, though less explored, research direction for this compound.

Detailed Research Findings:

Research has shown that certain piperidine derivatives possess antiarrhythmic and antiplatelet activities. clinmedkaz.org These effects are often mediated through the modulation of ion channels. The core structure's ability to interact with various biological targets could extend to cardiovascular receptors and channels. For example, some 5-HT receptors, the primary targets for many antipsychotics derived from this scaffold, are also present in the cardiovascular system and play a role in regulating vascular tone and platelet aggregation.

While direct evidence is lacking for this compound, its foundational structure justifies preliminary screening for cardiovascular activity. Future research could investigate its effects on cardiac ion channels (e.g., sodium, potassium, calcium channels) and its potential to influence platelet aggregation and vascular smooth muscle contraction.

Anti-inflammatory and Immunomodulatory Research Directions

Emerging research has connected the targets of CNS-active drugs with inflammatory and immune pathways, opening new possibilities for compounds like this compound.

Detailed Research Findings:

Dopamine and serotonin receptors are not only present in the brain but also on immune cells, where they can modulate immune responses. Therefore, ligands that interact with these receptors may possess immunomodulatory or anti-inflammatory properties. The sigma-2 (σ2) receptor, for which piperidine-based ligands can be designed, has been linked to cellular stress responses and inflammation, presenting another potential target.

While speculative, this provides a rationale for investigating the anti-inflammatory potential of this compound. Future research could involve assessing the compound's ability to modulate cytokine production in immune cell cultures or its efficacy in animal models of inflammatory conditions such as arthritis or inflammatory bowel disease.

Other Emerging Therapeutic Research Areas for this compound

The versatility of the piperidine scaffold means that research into this compound and its derivatives could extend into several other therapeutic areas.

Detailed Research Findings:

Antimicrobial Activity : A study on derivatives of a closely related compound, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, demonstrated that some of these molecules exhibited significant in vitro antibacterial and antifungal activity against pathogenic strains. researchgate.net This suggests that the core structure could be a valuable starting point for the development of new antimicrobial agents.

Oncology : The phenyl(piperidin-4-yl)methanone fragment is found in molecules developed as anti-cancer agents. nih.gov Additionally, sigma receptors, particularly the σ2 subtype, are overexpressed in various tumor cells, making them an attractive target for both cancer diagnostics and therapeutics. nih.gov

Metabolic Disorders : Cannabinoid CB1 receptor inverse agonists have been investigated for treating obesity and related metabolic disorders. Some piperazine analogs containing a similar core structure have been developed and tested for this purpose. nih.gov Given the structural similarities, this could be another avenue for exploration.

Future research for this compound should involve broad-based screening against a wide array of biological targets to uncover novel and unexpected therapeutic potentials.

Advanced Analytical Methodologies for 2 Fluoro Phenyl Piperidin 4 Yl Methanone Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of (2-Fluoro-phenyl)-piperidin-4-yl-methanone. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for unequivocally confirming the molecular formula, C₁₂H₁₄FNO. chemscene.comjwypharmlab.com.cn

Furthermore, HRMS is pivotal for impurity profiling. The synthesis of this compound can result in process-related impurities, such as unreacted starting materials, by-products from side reactions, or degradation products. Adding HRMS to the analytical workflow enhances the detection and identification of these low-level impurities based on their accurate mass and MS/MS fragmentation patterns. lcms.cz LC-HRMS methods can provide both the accurate mass and relative abundance of impurities, which is vital for process development and quality control in pharmaceutical manufacturing. lcms.cz

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₄FNO
Theoretical Monoisotopic Mass207.1059 Da
Observed [M+H]⁺ (Hypothetical)208.1132 Da
Mass Accuracy (Hypothetical)< 2 ppm
Common ImpuritiesUnreacted starting materials, over-alkylated products, solvent adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides exhaustive information about the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques like COSY and HSQC, can fully delineate the connectivity of atoms within the molecule.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 2-fluorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. nih.gov The ¹³C NMR spectrum would complement this by showing characteristic resonances for the carbonyl carbon, aromatic carbons, and the carbons of the piperidine ring. rsc.org The presence and position of the fluorine atom can be unequivocally confirmed using ¹⁹F NMR.

NMR is also critical for stereochemical assignment. The piperidine ring is expected to adopt a stable chair conformation. nih.gov Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of protons, confirming the conformational arrangement of the piperidine ring and the orientation of its substituents. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusStructural MoietyPredicted Chemical Shift (ppm)
¹HAromatic Protons (Fluorophenyl Ring)δ 7.0–8.0
¹HPiperidine Ring Protonsδ 1.5–4.0
¹HN-H Proton (Piperidine)Variable (broad singlet)
¹³CC=O (Ketone)δ 195–205
¹³CAromatic Carbonsδ 115–165
¹³CPiperidine Carbonsδ 25–50

Chromatographic Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Bioanalytical Quantification in Complex Matrices

Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantification in biological samples. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode with a C18 stationary phase, is widely used for purity analysis. bldpharm.com A typical method would employ a mobile phase of acetonitrile and water with a UV detector to quantify the main compound and separate it from any impurities.

Gas Chromatography (GC) is suitable for analyzing volatile impurities, such as residual solvents that may be present from the synthesis process. nih.gov Supercritical Fluid Chromatography (SFC) offers an alternative, often with faster analysis times and reduced solvent consumption compared to HPLC.

For bioanalytical applications, such as measuring the concentration of the compound in plasma or tissue samples, HPLC coupled with mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity. nih.gov These assays require rigorous validation to ensure accuracy and precision for pharmacokinetic studies.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography provides unambiguous proof of the molecular structure of this compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. While specific crystallographic data for the title compound is not publicly available, analysis of the closely related compound (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone shows that the piperidine ring adopts a chair conformation. nih.gov The dihedral angle between the piperidine and benzene rings in this analogue is 48.75 (7)°. nih.gov Similar structural features would be expected for this compound.

This technique is also the definitive method for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, making polymorphism studies essential in pharmaceutical development.

Table 3: Crystal Data for the Analogous Compound (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.1807 (7)
b (Å)10.9910 (8)
c (Å)13.2477 (8)
β (°)115.582 (4)
Volume (ų)1205.71 (15)
Z4

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Pharmacokinetic Studies

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for studying the fate of this compound in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic (PK) studies, enabling the quantification of drug concentrations over time in biological fluids. nih.gov

LC-MS/MS and LC-HRMS are also primary tools for metabolite profiling. nih.gov Studies on structurally related fluorinated fentanyl analogues show that common metabolic pathways include N-dealkylation and various hydroxylations. nih.govnih.gov For this compound, one would anticipate similar metabolic transformations, such as hydroxylation on the phenyl or piperidine rings. Identifying these metabolites is crucial for a complete understanding of the compound's disposition and potential activity.

Table 4: Plausible Metabolic Pathways for this compound

Metabolic ReactionDescriptionResulting Moiety
HydroxylationAddition of a hydroxyl (-OH) groupPhenolic or alcoholic metabolite
N-dealkylationRemoval of substituents from the piperidine nitrogen (if N-substituted derivative)Secondary amine metabolite
GlucuronidationConjugation with glucuronic acid at a hydroxyl groupWater-soluble glucuronide conjugate

Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Structural Fingerprinting and Quantitative Analysis

Spectroscopic methods like Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy provide valuable structural information and can be used for quantitative analysis.

UV-Vis Spectroscopy : The 2-fluorophenyl ketone chromophore in the molecule is expected to exhibit characteristic absorption bands in the UV region, typically between 200-300 nm. researchgate.netresearchgate.net This property is often exploited for quantitative analysis using HPLC with a UV detector.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. spectrabase.com The spectrum of this compound would show characteristic absorption bands for the ketone C=O stretch, the aromatic C=C bonds, the C-N bond of the piperidine, and the C-F bond. thermofisher.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR and provides a vibrational fingerprint of the molecule. It is particularly useful for analyzing solid-state properties, including differentiating between polymorphs.

Table 5: Expected Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Piperidine)Stretch3300–3500
C-H (Aromatic)Stretch3000–3100
C-H (Aliphatic)Stretch2850–3000
C=O (Ketone)Stretch1680–1700
C=C (Aromatic)Stretch1450–1600
C-F (Aryl Fluoride)Stretch1200–1250

Q & A

Q. What are the primary synthetic routes for (2-Fluoro-phenyl)-piperidin-4-yl-methanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between fluorophenyl precursors and piperidin-4-yl intermediates. Key steps include nucleophilic substitution or amide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in solvents such as dichloromethane or acetonitrile . Temperature control (e.g., room temperature for 16 hours) and pH adjustments are critical to minimize side reactions. For example, potassium carbonate is often used to maintain basic conditions, optimizing yields to 70–95% . Purity is assessed via HPLC (High-Performance Liquid Chromatography) with retention time analysis (e.g., 13.036 minutes at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural features like the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and piperidinyl ketone (δ ~3.0–3.5 ppm for piperidine protons). Mass spectrometry (MS) provides molecular weight validation (e.g., 283.31 g/mol) . Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. How does the 3D conformation of this compound influence its biological interactions?

The piperidine ring’s chair conformation and fluorine’s electronegativity dictate binding affinity to biological targets. Computational modeling (e.g., density functional theory, DFT) reveals that the fluorine atom stabilizes charge distribution, enhancing interactions with hydrophobic pockets in enzymes or receptors . Molecular docking studies can predict binding modes to targets like serotonin receptors, guiding pharmacodynamic optimization .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in scale-up processes for fluorinated analogs?

Contradictions in yield data (e.g., 70% vs. 95%) may arise from solvent polarity or catalyst loading variations. Systematic Design of Experiments (DoE) can identify critical parameters. For instance, replacing dichloromethane with acetonitrile improves solubility of intermediates, while increasing DMAP concentration from 0.1 to 0.2 equivalents enhances coupling efficiency . Reaction monitoring via TLC (Thin-Layer Chromatography) or in situ IR ensures real-time optimization .

Q. What strategies resolve discrepancies in biological activity data across structural analogs of this compound?

Contradictory results in receptor binding assays (e.g., µ-opioid vs. serotonin receptors) may stem from stereoelectronic effects. Structure-Activity Relationship (SAR) studies comparing substituents (e.g., replacing fluorine with trifluoromethyl groups) reveal electronic vs. steric contributions. For example, fluorophenyl derivatives show higher metabolic stability than non-fluorinated analogs due to reduced CYP450 enzyme interactions .

Q. How do computational methods like DFT improve the design of fluorinated methanone derivatives?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For instance, the Colle-Salvetti correlation-energy formula applied to electron density maps identifies regions prone to nucleophilic attack, aiding in rational derivatization . Molecular dynamics simulations further assess conformational stability in aqueous vs. lipid environments, informing bioavailability studies .

Q. What methodologies validate the compound’s pharmacokinetic (PK) properties, such as metabolic stability and blood-brain barrier (BBB) penetration?

In vitro assays using liver microsomes quantify metabolic half-life (t½), while Caco-2 cell monolayers measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates BBB penetration potential). Radiolabeled analogs (e.g., ¹⁸F isotopes) enable in vivo PET imaging to track distribution . LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) profiles plasma and tissue samples for quantitation .

Methodological Considerations

  • Data Contradiction Analysis : Compare HPLC purity metrics (e.g., 95% vs. 85%) across batches to troubleshoot solvent residue or byproduct formation .
  • Experimental Design : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and Central Composite Designs (CCD) for response surface optimization .
  • Safety and Handling : Refer to Safety Data Sheets (SDS) for hazards (e.g., irritant properties) and use fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.